molecular formula C20H42O7P2 B1238070 (E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate

(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate

Cat. No.: B1238070
M. Wt: 456.5 g/mol
InChI Key: ITPLBNCCPZSWEU-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate is a polyprenyl diphosphate. It is a conjugate acid of an this compound(3-).
Phytyl diphosphate belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. Phytyl diphosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, phytyl diphosphate is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, phytyl diphosphate can be found in a number of food items such as star anise, black elderberry, corn, and nectarine. This makes phytyl diphosphate a potential biomarker for the consumption of these food products.

Properties

Molecular Formula

C20H42O7P2

Molecular Weight

456.5 g/mol

IUPAC Name

phosphono [(E)-3,7,11,15-tetramethylhexadec-2-enyl] hydrogen phosphate

InChI

InChI=1S/C20H42O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b20-15+

InChI Key

ITPLBNCCPZSWEU-HMMYKYKNSA-N

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)(O)OP(=O)(O)O)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)(O)OP(=O)(O)O)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate
Reactant of Route 2
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate
Reactant of Route 3
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate
Reactant of Route 4
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate
Reactant of Route 5
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate
Reactant of Route 6
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate

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